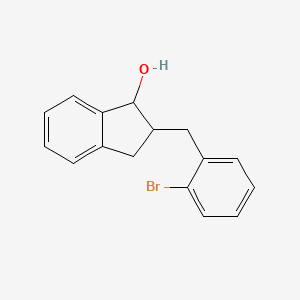
(5-Bromo-2-ethoxypyridin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Bromo-2-ethoxypyridin-3-yl)methanol” is a chemical compound with the molecular formula C8H10BrNO2 . It belongs to the category of pyridines. The compound has a molecular weight of 232.08 g/mol .
Synthesis Analysis
The synthesis of “(5-Bromo-2-ethoxypyridin-3-yl)methanol” could potentially involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Molecular Structure Analysis
The InChI code for “(5-Bromo-2-ethoxypyridin-3-yl)methanol” is 1S/C8H10BrNO2/c1-2-12-8-6(5-11)3-7(9)4-10-8/h3-4,11H,2,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“(5-Bromo-2-ethoxypyridin-3-yl)methanol” is a solid at room temperature . It has a molecular weight of 232.074 g/mol . The compound should be stored at a temperature between 2-8°C .
Wissenschaftliche Forschungsanwendungen
Ligand Exchange Reactions
The study by Klausmeyer et al. (2003) explored ligand exchange reactions involving methoxide in the presence of alcohols, demonstrating the compound's reactivity and potential applications in creating complex organometallic structures. This research could pave the way for novel catalysts or reactive intermediates in organometallic chemistry (Klausmeyer, Adrian, Khan, & Reibenspies, 2003).
Photochemical Studies
Bales et al. (2001) conducted product studies and laser flash photolysis on alkyl radicals, indicating the compound's utility in studying photochemical reactions and the formation of cation radicals. This research highlights its role in understanding the mechanisms underlying photochemical processes (Bales, Horner, Huang, Newcomb, Crich, & Greenberg, 2001).
Synthesis of Natural Products
Akbaba et al. (2010) detailed the total synthesis of a biologically active, naturally occurring compound, showcasing the versatility of (5-Bromo-2-ethoxypyridin-3-yl)methanol in synthesizing complex natural products. This work emphasizes its potential in the synthesis of compounds with pharmaceutical relevance (Akbaba, Balaydın, Göksu, Şahin, & Menzek, 2010).
Reactions with Hydrochloric Acid
Hertog and Bruyn (2010) investigated the behavior of bromo-derivatives of 2- and 3-ethoxypyridine when heated with aqueous hydrochloric acid, revealing the compound's reactions and transformations under acidic conditions. This research provides insight into its chemical behavior, potentially useful in designing synthetic pathways for chemical manufacturing (Hertog & Bruyn, 2010).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound .
Eigenschaften
IUPAC Name |
(5-bromo-2-ethoxypyridin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-2-12-8-6(5-11)3-7(9)4-10-8/h3-4,11H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAQUMUYRZSHAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-ethoxypyridin-3-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-1-Phenyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6331790.png)










![4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile](/img/structure/B6331868.png)
![4-Methoxy-3-[(1-methylethoxy)methyl]-benzoic acid, 99%](/img/structure/B6331883.png)